Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate: is a complex organic compound characterized by its thiophene ring structure, chloroacetyl group, and dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of the Thiophene Ring: The thiophene ring is typically formed through a cyclization reaction involving 2-aminothiophene and an appropriate diketone.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction, where chloroacetyl chloride reacts with the amino group on the thiophene ring.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts acylation reaction, where the thiophene ring is treated with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the chloroacetyl group to a primary amine.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Chloroacetyl chloride and Lewis acids like aluminum chloride (AlCl3) are used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Primary Amines: Formed through the reduction of the chloroacetyl group.
Substituted Thiophenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily involving the thiophene ring and the chloroacetyl group. The exact mechanism may vary depending on the specific application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate: Lacks the dimethylphenyl group.
Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate: Has a phenyl group instead of a dimethylphenyl group.
Uniqueness: The presence of the 2,5-dimethylphenyl group in this compound provides unique chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-9-4-5-10(2)11(6-9)12-8-22-15(18-13(19)7-17)14(12)16(20)21-3/h4-6,8H,7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAWGDBLINLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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